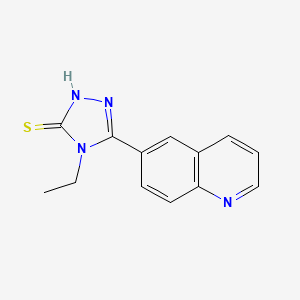

4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

Description

4-Ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an ethyl group at the 4-position and a 6-quinolinyl moiety at the 5-position, alongside a thiol (-SH) functional group. This structure combines the electron-donating ethyl group, the aromatic quinoline system, and the redox-active thiol, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

4-ethyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c1-2-17-12(15-16-13(17)18)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHRJWWSYATCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-quinolinecarboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., -NH₂, -OCH₃) at the 4-position enhance antioxidant activity by stabilizing radical intermediates, as seen in 4-amino-5-phenyl analogs (DPPH scavenging IC₅₀ = 12.5 μM) . In contrast, electron-withdrawing groups (e.g., -NO₂) reduce activity .

- Aromatic Systems: Quinoline (6-quinolinyl) provides rigidity and metal-binding sites, whereas thiophene or pyridine alters electronic properties and solubility .

- Schiff Base Formation: Amino-substituted triazoles (e.g., 4-amino-5-(quinolin-2-yl)) readily react with aldehydes to form Schiff bases, expanding applications in coordination chemistry .

Biological Activity

4-Ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, recognized for its diverse biological activities. This compound features a unique structural framework that includes a quinoline moiety and a thiol group, contributing to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 332.43 g/mol. The presence of the quinoline structure enhances its interaction with biological targets, while the thiol group facilitates covalent bonding with proteins.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, altering their function.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. For instance:

- In vitro Studies : this compound has shown effectiveness against various bacterial strains and fungi. In one study, it demonstrated an inhibition concentration (IC50) as low as 8 µg/mL against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : It has been tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values ranged from 10 to 15 µM, indicating moderate cytotoxicity .

- Selectivity : The compound exhibited higher selectivity towards cancer cells compared to normal cells, suggesting potential for targeted cancer therapies.

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives are well-documented:

- Cytokine Inhibition : In macrophage models activated by lipopolysaccharide (LPS), compounds similar to this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

| Study | Biological Activity | IC50 Value |

|---|---|---|

| Antimicrobial | Against Staphylococcus aureus | 8 µg/mL |

| Anticancer | Against IGR39 melanoma cells | 10 µM |

| Anti-inflammatory | TNF-α inhibition in macrophages | Not specified |

Q & A

Q. What are the established synthetic routes for 4-ethyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with cyclization of quinoline-2-carboxylic acid derivatives. A common protocol includes:

- Step 1 : Formation of the triazole-thiol core via cyclocondensation of thiocarbohydrazide with quinoline-substituted precursors under reflux in ethanol .

- Step 2 : Alkylation or functionalization at the 4-position using ethyl bromide under basic conditions (e.g., NaOH in i-propanol) . Critical parameters include temperature control (70–90°C), solvent polarity, and catalyst selection (e.g., microwave-assisted synthesis reduces reaction time by 40–60%) .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : - and -NMR are used to confirm substituent positions (e.g., ethyl group at N4, quinoline protons at δ 8.2–9.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 325.08 for CHNS) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.3% deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (FMOs), electrostatic potential (ESP), and Fukui indices .

- Key Findings : The thiol (-SH) group exhibits high nucleophilicity ( = 0.15), while the quinoline ring contributes to π-π stacking interactions in biological systems .

Q. What experimental strategies are effective in resolving contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

- Standardized Assays : Replicate studies using uniform protocols (e.g., DPPH scavenging at 517 nm for antioxidants; MIC assays for antimicrobial activity) .

- Purity Verification : Employ HPLC (≥98% purity) to exclude impurities affecting bioactivity .

- Comparative SAR Analysis : Modify substituents (e.g., replace ethyl with allyl) to isolate contributing moieties .

Q. What methodologies are used to investigate its mechanism of action in antimicrobial applications?

- Enzyme Inhibition Assays : Target microbial enzymes (e.g., dihydrofolate reductase) via fluorometric or calorimetric methods .

- Molecular Docking : Use AutoDock Vina to simulate binding to helicase proteins (PDB: 5WWP), with binding energies ≤-8.2 kcal/mol indicating strong affinity .

- Time-Kill Kinetics : Monitor bactericidal effects over 24 hours at 2× MIC concentrations .

Q. How do substituent variations at the 4- and 5-positions influence antiradical activity?

- SAR Insights :

| Substituent at 5-Position | Antiradical Activity (DPPH Scavenging at 1 mM) | Reference |

|---|---|---|

| Quinolin-6-yl | 88.9% | |

| Thiophen-2-ylmethyl | 53.8% | |

| 4-Fluorophenyl | 67.2% |

- Key Trend : Electron-withdrawing groups (e.g., quinoline) enhance radical scavenging by stabilizing thiyl radicals .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis (e.g., Milestone Flexi Wave system) to achieve 85–90% yield in 20 minutes vs. 6 hours conventionally .

- Computational Validation : Cross-validate DFT results with experimental UV-Vis spectra (λ ≈ 290 nm) to confirm charge-transfer transitions .

- Biological Replicates : Perform triplicate assays with positive controls (e.g., ascorbic acid for antioxidants, ciprofloxacin for antimicrobials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.